molecular formula C18H18N2O5 B2439270 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 452088-74-3

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B2439270
CAS RN: 452088-74-3
M. Wt: 342.351
InChI Key: RBZOCMDZFLQPML-UHFFFAOYSA-N
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Description

The compound is a derivative of chalcones and imidazole . Chalcones are known to be antineoplastic drug candidates and have shown potential inhibitory activities against various cancer cells . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .


Synthesis Analysis

Chalcone derivatives can be synthesized by Claisen-Shimidt base catalyzed condensation of appropriate aromatic ketones or substituted aromatic ketones with benzaldehydes or substituted benzaldehydes . Imidazole derivatives can be developed using various synthetic routes .

Scientific Research Applications

2-methyl-TMB has been studied for its potential applications in the fields of biochemistry and physiology. It has been used in the synthesis of pharmaceuticals and dyes, as well as in the synthesis of other organic molecules. Additionally, 2-methyl-TMB has been studied for its potential use in the treatment of certain diseases, such as cancer, and for its ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

2-methyl-TMB has several advantages and limitations when used in laboratory experiments. One advantage is that 2-methyl-TMB is relatively inexpensive and easy to obtain. Additionally, it is a relatively small molecule, which makes it easy to work with in the laboratory. However, 2-methyl-TMB is not very stable, and it can be easily degraded by light or heat. Additionally, 2-methyl-TMB can be toxic if ingested or inhaled, so it should be handled with care in the laboratory.

Future Directions

2-methyl-TMB has potential applications in the fields of biochemistry and physiology. In the future, it could be used to develop new drugs or treatments for diseases such as cancer. Additionally, it could be used to create new dyes or other organic molecules. Additionally, 2-methyl-TMB could be used to improve existing drugs or treatments, by making them more effective or reducing their side effects. Finally, 2-methyl-TMB could be used to develop new methods for the synthesis of organic molecules, which could be used in a variety of applications.

Synthesis Methods

2-methyl-TMB can be synthesized through a variety of methods. The most common method involves the condensation of 2-methyl-TMB with aldehydes or ketones in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. This reaction typically yields a mixture of 2-methyl-TMB and its isomer, 2-methyl-TMB-5-carboxylic acid. The mixture can then be separated by column chromatography or other methods to obtain pure 2-methyl-TMB.

properties

IUPAC Name

2-methyl-1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10-19-13-7-11(18(21)22)5-6-14(13)20(10)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZOCMDZFLQPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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